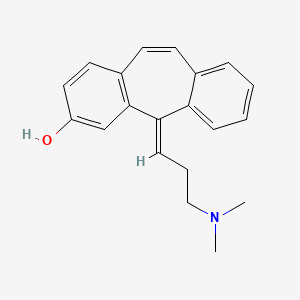
3-Hydroxy cyclobenzaprine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy cyclobenzaprine: is a derivative of cyclobenzaprine, a tricyclic amine commonly used as a muscle relaxant. The compound is characterized by the presence of a hydroxyl group at the third position of the cyclobenzaprine molecule. This modification can potentially alter its pharmacological properties and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy cyclobenzaprine typically involves the hydroxylation of cyclobenzaprine. One common method is the use of a Grignard reagent derived from 3-dimethylaminopropyl chloride, which reacts with 5-dibenzosuberenone. The reaction mass undergoes hydrolysis and dehydration in the presence of aqueous hydrochloric acid solution .
Industrial Production Methods: Industrial production of this compound can be achieved through a one-pot process that ensures high yield and purity. This method involves the reaction of 5-dibenzosuberenone with a Grignard reagent, followed by hydrolysis and dehydration without the isolation of intermediate compounds . The product is then extracted in an organic solvent and converted to its hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxy cyclobenzaprine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of cyclobenzaprine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry: 3-Hydroxy cyclobenzaprine is used as a reference standard in analytical chemistry for the study of cyclobenzaprine metabolism and degradation .
Biology: The compound is studied for its potential effects on muscle relaxation and its interaction with central nervous system receptors .
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating conditions such as fibromyalgia and muscle spasms .
Industry: The compound is used in the development of new pharmaceuticals and as a standard in quality control processes .
Mecanismo De Acción
The exact mechanism of action of 3-Hydroxy cyclobenzaprine is not fully elucidated. it is believed to work similarly to cyclobenzaprine by acting on the brainstem to relieve skeletal muscle spasms . The hydroxyl group may enhance its interaction with central nervous system receptors, potentially altering its efficacy and side effect profile .
Comparación Con Compuestos Similares
Cyclobenzaprine: The parent compound, used as a muscle relaxant.
Tizanidine: Another muscle relaxant with a different mechanism of action.
Baclofen: A muscle relaxant used for spasticity associated with multiple sclerosis and spinal cord injury.
Comparison:
Cyclobenzaprine vs. 3-Hydroxy cyclobenzaprine: The addition of the hydroxyl group in this compound may enhance its pharmacological properties and alter its interaction with receptors.
Tizanidine vs. This compound: Tizanidine acts more directly on the brain to reduce muscle spasms, whereas this compound acts on the brainstem.
Baclofen vs. This compound: Baclofen is primarily used for spasticity, while this compound is studied for muscle relaxation and potential therapeutic applications in fibromyalgia.
Propiedades
Fórmula molecular |
C20H21NO |
|---|---|
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
(2E)-2-[3-(dimethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol |
InChI |
InChI=1S/C20H21NO/c1-21(2)13-5-8-19-18-7-4-3-6-15(18)9-10-16-11-12-17(22)14-20(16)19/h3-4,6-12,14,22H,5,13H2,1-2H3/b19-8+ |
Clave InChI |
UHLPYBQGKLHIFK-UFWORHAWSA-N |
SMILES isomérico |
CN(C)CC/C=C/1\C2=CC=CC=C2C=CC3=C1C=C(C=C3)O |
SMILES canónico |
CN(C)CCC=C1C2=CC=CC=C2C=CC3=C1C=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2,4,6-Trimethoxyphenyl)carbamoyl]formic acid](/img/structure/B12287425.png)
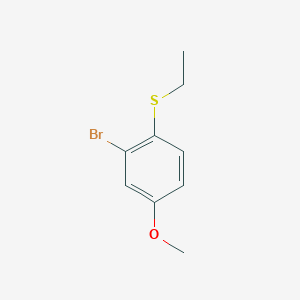




![5-Carboxy-2-[7-[5-carboxy-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3,5-heptatrien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Monosodium Salt](/img/structure/B12287472.png)
![Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-beta-d-arabinopyranoside](/img/structure/B12287478.png)
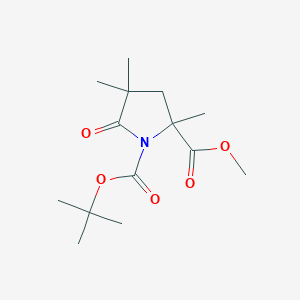
![benzyl N-[1-(oxiran-2-yl)-2-phenylsulfanylethyl]carbamate](/img/structure/B12287486.png)

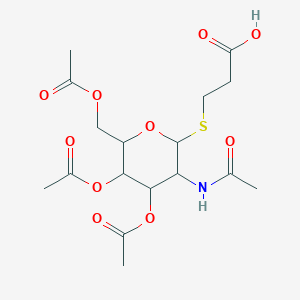
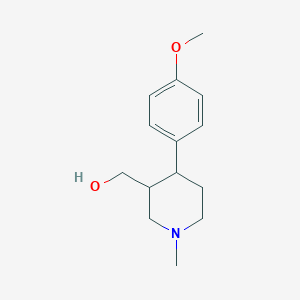
![N-[[4-[[4-[[(2R,3R)-3-(Benzyloxy)-2-butyl]oxy]-5-(trifluoromethyl)-2-pyrimidinyl]amino]phenyl](R)-(cyclopropyl)oxidosulphanylidene]-2,2,2-trifluoroacetamideBenzenesulphonicAcid](/img/structure/B12287505.png)
